molecular formula C18H18N2O2 B11163005 N-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]propanamide

N-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]propanamide

Cat. No.: B11163005
M. Wt: 294.3 g/mol
InChI Key: INFCXJALWOJLCM-UHFFFAOYSA-N
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Description

N-[3-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PHENYL]PROPANAMIDE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PHENYL]PROPANAMIDE typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the Tscherniac-Einhorn reaction, where indoline reacts with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PHENYL]PROPANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

N-[3-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PHENYL]PROPANAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. This binding can lead to the modulation of signaling pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indole-2-carboxylic acid: Another indole derivative with different functional groups.

    Indole-3-carbinol: Known for its anticancer properties.

Uniqueness

N-[3-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PHENYL]PROPANAMIDE is unique due to its specific structure, which combines the indole moiety with a propanamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

N-[3-(2,3-dihydroindole-1-carbonyl)phenyl]propanamide

InChI

InChI=1S/C18H18N2O2/c1-2-17(21)19-15-8-5-7-14(12-15)18(22)20-11-10-13-6-3-4-9-16(13)20/h3-9,12H,2,10-11H2,1H3,(H,19,21)

InChI Key

INFCXJALWOJLCM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)N2CCC3=CC=CC=C32

Origin of Product

United States

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